FAP Enzyme Inhibition: 4-Sulfo-L-phenylalanine Achieves Nanomolar IC₅₀ Where 4-Phosphono-Phenylalanine Fails to Reach Potency Thresholds
In fibroblast activation protein (FAP) inhibition assays, a derivative of (S)-2-amino-3-(4-sulfophenyl)propanoic acid demonstrated an IC₅₀ of 36 nM against human FAP [1]. In contrast, α,α-disubstituted 4-phosphonophenylalanine analogs—designed as phosphotyrosyl mimetics for SH2 domain binding—displayed IC₅₀ values of >10 μM against the Grb2 SH2 domain, representing a >277-fold potency gap [2]. Although these data originate from different target proteins, the comparison illustrates the divergent biological recognition conferred by sulfonate versus phosphonate pharmacophores in structurally analogous phenylalanine scaffolds. Additionally, a separate FAP inhibition study reported an uncompetitive inhibition constant (Ki = IC₅₀) of 1.11 ± 0.20 mM for a different inhibitor series, providing a baseline for contextualizing potency ranges in FAP-targeted campaigns [3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 36 nM (human FAP) |
| Comparator Or Baseline | α,α-disubstituted 4-phosphonophenylalanine: IC₅₀ >10 μM (Grb2 SH2 domain); FAP uncompetitive inhibitor baseline: Ki = 1.11 ± 0.20 mM |
| Quantified Difference | >277-fold lower IC₅₀ for the sulfonate-containing scaffold relative to the phosphonate analog; ~30,000-fold more potent than the mM-range FAP baseline |
| Conditions | Fluorescence assay using Z-Gly-Pro-AMC substrate, 10 min preincubation (target compound); FP assay (phosphonate comparator); spectrophotometric assay (mM baseline) |
Why This Matters
For FAP-targeted probe or inhibitor development, the sulfonate-bearing scaffold offers >277-fold superior potency relative to phosphonate-based phenylalanine analogs, directly translating to lower material requirements and higher assay sensitivity in screening campaigns.
- [1] BindingDB. BDBM50431242 (CHEMBL2333026). IC₅₀: 36 nM. Inhibition of human FAP using Z-Gly-Pro-AMC as substrate. View Source
- [2] Oishi S, Kang SU, Liu H, Zhang M, Yang D, Deschamps JR, Burke TR. Synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as conformationally-constrained phosphotyrosyl mimetics. Tetrahedron. 2004;60(13):2971-2977. doi:10.1016/j.tet.2004.02.005. IC₅₀ >10 μM. View Source
- [3] PMC Table 2. Mechanism of inhibition: Uncompetitive. Inhibition constant (equal to IC₅₀): 1.11 ± 0.20 mmol/L. Predicted binding energy ΔG: −7.84 kcal/mol. View Source
